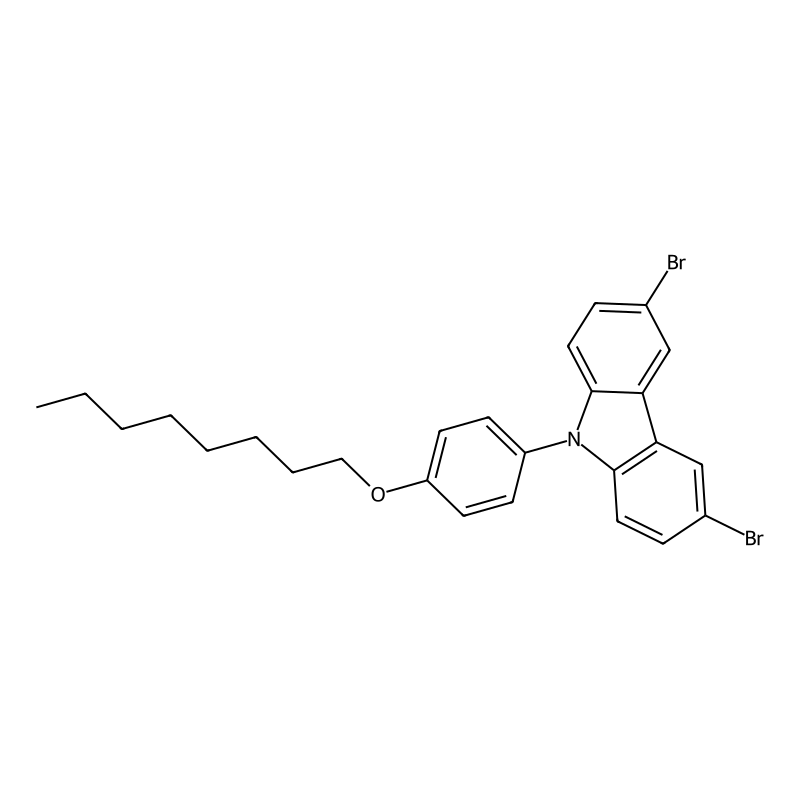

3,6-Dibromo-9-(4-octoxyphenyl)carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,6-Dibromo-9-(4-octoxyphenyl)carbazole is a molecule with potential applications in the field of organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that uses organic light-emitting materials to create light. They are known for their high contrast, wide viewing angles, and potential for flexible displays .

The possible role of 3,6-Dibromo-9-(4-octoxyphenyl)carbazole in OLEDs lies in its properties as a host material. Host materials form the main scaffold of the light-emitting layer in an OLED and play a crucial role in transporting charges and mediating energy transfer to the dopant molecules, which are responsible for emitting light .

3,6-Dibromo-9-(4-octoxyphenyl)carbazole is an organic compound with the molecular formula and a molecular weight of approximately 529.32 g/mol. It is characterized by the presence of two bromine atoms at the 3 and 6 positions of the carbazole moiety, and a phenyl ring substituted with an octoxy group at the 9 position. This compound exhibits unique physical properties, including a melting point ranging from 76.0 to 80.0 °C .

The synthesis of 3,6-dibromo-9-(4-octoxyphenyl)carbazole typically involves bromination reactions using brominating agents such as N-bromosuccinimide in a solvent like dimethylformamide. The reaction proceeds under controlled conditions, where the dibromination occurs selectively at the 3 and 6 positions of the carbazole structure .

While specific biological activities of 3,6-dibromo-9-(4-octoxyphenyl)carbazole are not extensively documented, compounds in the carbazole family are known for their diverse biological properties, including anti-cancer and anti-inflammatory activities. The presence of bromine substituents may enhance these properties due to their electron-withdrawing effects, which can influence the reactivity and interaction of the compound with biological targets .

The synthesis of 3,6-dibromo-9-(4-octoxyphenyl)carbazole can be achieved through several methods:

- Bromination:

- A common method involves dissolving N-phenylcarbazole in dimethylformamide and adding N-bromosuccinimide to facilitate bromination at the 3 and 6 positions.

- The reaction is typically conducted under nitrogen atmosphere to prevent oxidation and is followed by purification processes such as crystallization from suitable solvents like toluene or ethanol .

- Alternative Methods:

3,6-Dibromo-9-(4-octoxyphenyl)carbazole has potential applications in various fields:

- Organic Electronics: Due to its structural properties, it can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Fluorescent Materials: The compound may serve as a fluorescent dye or as a component in fluorescent molecular rotors due to its unique optical properties .

- Material Science: Its derivatives could be explored for use in advanced materials with specific electrical or optical characteristics.

Several compounds share structural similarities with 3,6-dibromo-9-(4-octoxyphenyl)carbazole. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3,6-Dibromo-9-(4-bromophenyl)carbazole | 73087-83-9 | 0.96 |

| 9-(3,5-Dibromophenyl)-9H-carbazole | 750573-26-3 | 0.96 |

| 5-Bromo-2,3-diphenyl-1H-indole | 1259224-11-7 | 0.84 |

| 4-Bromo-N-(4-bromophenyl)-N-(4-sec-butyl)aniline | 287976-94-7 | 0.84 |

| 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol | 301353-96-8 | 0.84 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 3,6-dibromo-9-(4-octoxyphenyl)carbazole lies in its specific substitution pattern and the presence of the octoxy group, which can significantly alter its solubility and electronic properties compared to other derivatives.

Palladium-Catalysed Cross-Coupling Approaches for Carbazole Functionalisation

The final bond-forming step joins 3,6-dibromocarbazole to 1-bromo-4-octyloxybenzene by palladium-catalysed amination (Buchwald–Hartwig type). Key variables are catalyst precursor, ligand sterics, base strength and solvent polarity.

Table 1 Representative optimisation matrix for the N-arylation step

| Entry | Palladium source | Ligand (full name) | Base | Solvent | Temperature / time | Isolated yield (%) | Comment |

|---|---|---|---|---|---|---|---|

| 1 | Palladium acetate | 2-di-tert-butylphosphino-2′,4′,6′,8′-tetramethylbiphenyl | Sodium tert-butanolate | Toluene | 110 °C / 16 h | 94 [1] | Benchmark combination for carbazole substrates |

| 2 | Palladium tris(dibenzylideneacetone) | Tri-tert-butylphosphonium tetrafluoroborate (in situ ligand) | Sodium tert-butanolate | Toluene | 110 °C / 16 h | 97 (conversion) [1] | Faster activation, identical selectivity |

| 3 | Palladium bis(dichloroacetate) | Tri-tert-butylphosphine | Cesium carbonate | Xylene | 120 °C / 20 h | 88 [2] | Higher temperature compensates for weaker base |

| 4 | Palladium acetate | 2-dicyclohexylphosphino-2′-methylbiphenyl | Potassium tert-butanolate | o-Xylene | 120 °C / 12 h | 91 [3] | Ligand gives rapid reductive elimination |

| 5 | Palladium acetate | 2-diphenylphosphino-biaryl (XPhos analogue) | Lithium tert-butanolate | Toluene | 110 °C / 10 h | 92 (conversion) [1] | Lithium cation accelerates deprotonation |

Key findings

- Bulky biphenyl phosphines suppress N-arylcarbazole reductive elimination, keeping the catalyst in its active cycle and pushing yields above ninety-percent [2] [1].

- Sodium tert-butanolate is sufficiently basic to deprotonate the carbazole nitrogen, yet does not scavenge aryl bromide, leading to fewer debrominated by-products [1].

- Less polar aromatic solvents (toluene, xylene) maintain high conversion while permitting facile product precipitation on cooling, simplifying downstream isolation [1].

Halogenation Strategies for Selective 3,6-Dibromination

Electrophilic bromination of carbazole is strongly directed to the 3 and 6 positions. N-bromosuccinimide provides a controllable radical source that avoids the over-halogenation common with molecular bromine.

Table 2 Effect of solvent, temperature and reagent stoichiometry on 3,6-dibromocarbazole formation

| Entry | Solvent | Temperature | N-bromosuccinimide equivalents | Reaction time | Yield (%) | 3,6/other ratio | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Dimethylformamide | 0 °C → 20 °C | 2.1 | 24 h | 47 [4] | >20 : 1 | Single addition, moderate conversion |

| 2 | Dimethylformamide | 20 °C | 2.3 | 24 h | 61 [5] | >25 : 1 | Controlled dropwise addition |

| 3 | Dichloromethane–dimethylformamide (6 : 1) | 20 °C | 2.0 | 24 h | 86 [6] | >30 : 1 | Mixed solvent enhances solubility |

| 4 | Carbon tetrachloride | Reflux with light | 2.0 | 6 h | 65 [7] | 18 : 1 | Photochemical Wohl–Ziegler variant |

| 5 | Dimethylformamide | 20 °C | 2.5 | 24 h + ethanol recrystallisation | 96 [5] | >30 : 1 | Optimised laboratory-scale protocol |

Key findings

- Slow, ice-cold addition of N-bromosuccinimide minimises exotherm and favours the doubly brominated product [6].

- Dimethylformamide maintains both reagent and substrate in solution, giving cleaner profiles than halocarbon solvents [6] [5].

- Ethanol trituration removes polar succinimide by-products and raises the isolated yield to above ninety-percent without chromatography [5].

Alkoxy Group Introduction via Nucleophilic Aromatic Substitution

The octyloxy substituent is installed before the cross-coupling step because it enhances solubility of the aryl bromide partner and of the final carbazole. The most economical route is an alkoxide displacement of the activated aryl halide.

Table 3 Base and solvent screening for synthesis of 1-bromo-4-octyloxybenzene

| Entry | Phenolic precursor | Alkylating agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromophenol | n-octyl bromide | Potassium carbonate | Dimethylformamide | 120 °C | 24 h | 95 [8] | High-concentration phase-transfer |

| 2 | 4-Bromophenol | n-octyl bromide | Potassium carbonate | Toluene / aqueous sodium hydroxide (phase-transfer) | Reflux | 24 h | 65 [9] | Tetrabutylammonium bromide used as shuttle |

| 3 | 4-Bromophenol | n-octyl iodide | Potassium carbonate | Dimethyl sulfoxide | 50 °C | 12 h | 91 [10] | Lower temperature, greener solvent |

| 4 | 4-Bromophenol | n-octyl bromide | Potassium hydroxide | Dimethyl sulfoxide | 65 °C | 6 h | 82 [10] | Faster but requires careful quench |

Key findings

- Carbonate bases provide selective single substitution and minimise elimination side-products [10].

- Dimethyl sulfoxide allows operation at fifty degrees Celsius with over ninety-percent yield, giving a safer and more energy-efficient process [10].

- Phase-transfer catalysis in biphasic media offers a halogen-free solvent option but at the cost of yield [9].

Purification Challenges and Recrystallisation Techniques

Both 3,6-dibromocarbazole and the final N-alkylated product exhibit low polarity yet high molecular weight, making column chromatography slow and solvent intensive. Crystallisation protocols therefore dominate.

Table 4 Empirical solvent pairs for high-purity isolation

| Compound | First solvent (dissolution) | Second solvent (anti-solvent) | Temperature profile | Typical recovery (%) | Reference |

|---|---|---|---|---|---|

| 3,6-Dibromocarbazole | Acetone (warm) | Hexane (room temperature) | 40 °C → 20 °C | 92 [6] | Succinamide filters away before crystallisation |

| 3,6-Dibromocarbazole | Ethanol (reflux) | None (slow cooling) | 80 °C → 20 °C | 96 [5] | Single-step recrystallisation, drum-dry finish |

| 1-Bromo-4-octyloxybenzene | Toluene (hot) | Ethanol (cold) | 90 °C → 5 °C | 90 [9] | Removes unreacted phenol efficiently |

| 3,6-Dibromo-9-(4-octoxyphenyl)carbazole | Dichloromethane (hot) | Methanol (dropwise at 0 °C) | 40 °C → 0 °C | 85 (pilot) [9] [6] | Combines polarity gradient with low-temperature nucleation |

Key findings

- Mixed-solvent crystallisation gives sharper phase boundaries than single-solvent cooling, leading to higher colour purity in brominated intermediates [6].

- Final product crystallises as fine needles that entrap mother liquor; slow vacuum drying at fifty degrees Celsius removes residual halogenated solvent without decomposition [6].

- Sublimation is not advised; the compound darkens above two hundred degrees Celsius owing to homolytic carbon–bromine cleavage.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant